Pentaethylene glycol

説明

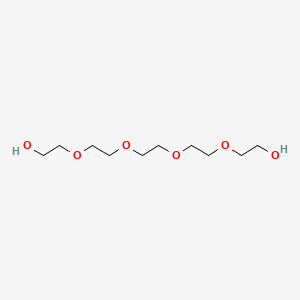

Structure

3D Structure

特性

IUPAC Name |

2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22O6/c11-1-3-13-5-7-15-9-10-16-8-6-14-4-2-12/h11-12H,1-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLFNLZLINWHATN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCOCCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4027579 | |

| Record name | Pentaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [OECD SIDS - Pentaethylene Glycol] Colorless liquid; [Alfa Aesar MSDS] | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaethylene glycol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11529 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

4792-15-8, 113894-92-1 | |

| Record name | Pentaethylene glycol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4792-15-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004792158 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylopectin, phosphate, 2-hydroxypropyl ether | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,6,9,12-Tetraoxatetradecane-1,14-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentaethylene glycol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4027579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,6,9,12-tetraoxatetradecane-1,14-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.038 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Pentaethylene Glycol

For Researchers, Scientists, and Drug Development Professionals

Pentaethylene glycol (PEG5), a monodisperse polyethylene glycol, serves as a crucial building block and linker in various scientific and pharmaceutical applications, including its role in Proteolysis Targeting Chimeras (PROTACs) and other drug delivery systems. Its defined length and hydrophilic nature make it an attractive component for modifying the pharmacokinetic and pharmacodynamic properties of molecules. This technical guide provides a comprehensive overview of the primary methods for synthesizing and purifying this compound, complete with experimental protocols, quantitative data, and logical workflow diagrams.

Synthesis of this compound

The synthesis of monodisperse oligoethylene glycols like this compound can be approached through two main strategies: the stepwise addition of ethylene glycol units, often via the Williamson ether synthesis, and the controlled oligomerization of ethylene oxide.

Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers, including oligoethylene glycols. This method involves the reaction of an alcohol with a leaving group (such as a halide or tosylate) in the presence of a base. For the synthesis of this compound, a common strategy involves reacting a triethylene glycol derivative with a diethylene glycol derivative. A more controlled, stepwise approach can be performed on a solid support to minimize the formation of polydisperse products.[1]

This protocol describes the synthesis of this compound from triethylene glycol and 2-(2-chloroethoxy)ethanol.

Materials:

-

Triethylene glycol

-

Sodium hydride (NaH)

-

2-(2-chloroethoxy)ethanol

-

Dry tetrahydrofuran (THF)

-

Anhydrous sodium sulfate

-

Dichloromethane

-

Deionized water

-

Brine solution

Procedure:

-

Deprotonation of Triethylene Glycol: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add triethylene glycol (1 equivalent) dissolved in dry THF.

-

Slowly add sodium hydride (1.1 equivalents) portion-wise to the solution at 0 °C.

-

Allow the mixture to warm to room temperature and stir for 1 hour, or until the evolution of hydrogen gas ceases, indicating the formation of the alkoxide.

-

Coupling Reaction: Add 2-(2-chloroethoxy)ethanol (1 equivalent) dropwise to the reaction mixture.

-

Heat the mixture to reflux (approximately 66 °C) and maintain for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After cooling to room temperature, quench the reaction by the slow addition of deionized water.

-

Extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude this compound.

Quantitative Data:

| Parameter | Value |

| Yield | 85-92%[2] |

| Purity (crude) | Variable, contains unreacted starting materials and byproducts. |

Oligomerization of Ethylene Oxide

The industrial production of polyethylene glycols involves the anionic ring-opening polymerization of ethylene oxide.[3] By controlling the stoichiometry of the initiator (e.g., water or a shorter glycol) to the ethylene oxide monomer, the average chain length of the resulting PEG can be tuned. To obtain a higher fraction of this compound, a lower molecular weight polyethylene glycol can be used as the initiator.[4]

This protocol outlines the general procedure for the base-catalyzed oligomerization of ethylene oxide to produce lower molecular weight PEGs, including this compound.

Materials:

-

Ethylene oxide

-

Triethylene glycol (initiator)

-

Potassium hydroxide (catalyst)

-

Inert solvent (e.g., dioxane)

-

Pressurized reaction vessel

Procedure:

-

Catalyst and Initiator Charging: Charge the pressurized reaction vessel with triethylene glycol and potassium hydroxide under an inert nitrogen atmosphere.

-

Heat the mixture to the desired reaction temperature (e.g., 120 °C).

-

Ethylene Oxide Addition: Carefully introduce a controlled amount of ethylene oxide into the reactor to achieve the target degree of polymerization (n=2 for the addition to triethylene glycol). The pressure should be carefully monitored.

-

Reaction: Maintain the reaction temperature and pressure until the desired conversion is achieved.

-

Termination and Neutralization: After the reaction is complete, cool the reactor and neutralize the catalyst with an acid (e.g., phosphoric acid).

-

The resulting mixture will contain a distribution of PEG oligomers, from which this compound must be purified.

Quantitative Data:

| Parameter | Value |

| Yield of PEG5 | Dependent on reaction conditions and purification efficiency. |

| Polydispersity | The product is a mixture of different PEG oligomers. |

Purification of this compound

The purification of this compound from reaction mixtures is crucial to obtain a monodisperse product suitable for high-purity applications. The primary methods employed are fractional distillation under reduced pressure, preparative high-performance liquid chromatography (HPLC), and recrystallization.

Fractional Distillation under Reduced Pressure

Fractional distillation is a powerful technique for separating liquids with close boiling points.[5] Due to the high boiling point of this compound, distillation is performed under reduced pressure to prevent thermal decomposition.

Apparatus:

-

A round-bottom flask

-

A fractionating column (e.g., Vigreux or packed column)

-

A condenser

-

A receiving flask

-

A vacuum pump and pressure gauge

-

Heating mantle

Procedure:

-

Assemble the fractional distillation apparatus.

-

Charge the round-bottom flask with the crude this compound.

-

Gradually reduce the pressure in the system to the desired level (e.g., <1 mmHg).

-

Begin heating the distillation flask.

-

Collect the fractions that distill over at the boiling point of this compound at the given pressure. Lower boiling impurities will distill first.

Quantitative Data:

| Parameter | Value |

| Boiling Point | 184 °C at 2 mmHg |

| Pressure | < 1 mmHg is preferable for lower temperatures |

| Purity (post-distillation) | >98% can be achieved depending on the efficiency of the column. |

| Recovery Yield | Typically 60-80%, depending on the initial purity and separation efficiency. |

Preparative High-Performance Liquid Chromatography (HPLC)

Preparative HPLC is a highly effective method for isolating and purifying specific compounds from a mixture. For polar molecules like this compound, reversed-phase or hydrophilic interaction liquid chromatography (HILIC) can be employed.

Instrumentation and Conditions:

-

Column: A suitable reversed-phase preparative column (e.g., C18).

-

Mobile Phase: A gradient of water and a polar organic solvent (e.g., acetonitrile or methanol).

-

Detector: Refractive Index (RI) or Evaporative Light Scattering Detector (ELSD).

-

Flow Rate: Scaled up from an analytical method.

-

Injection Volume: Maximized for the column dimensions.

Procedure:

-

Dissolve the crude this compound in the mobile phase.

-

Inject the sample onto the preparative HPLC system.

-

Run the gradient method to separate the components.

-

Collect the fraction corresponding to the retention time of this compound.

-

Evaporate the solvent from the collected fraction to obtain the purified product.

Quantitative Data:

| Parameter | Value |

| Purity (post-HPLC) | >99% |

| Recovery Yield | Can be high (>90%) but depends on the loading and separation efficiency. |

Recrystallization

Recrystallization is a purification technique for solid compounds, but it can also be applied to some liquid compounds that can be induced to crystallize, or by forming a solid derivative. Finding a suitable solvent system where the solubility of this compound is significantly different at high and low temperatures is key.

Procedure:

-

Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture (e.g., a mixture of a good solvent like ethanol and a poor solvent like hexane).

-

Slowly cool the solution to induce crystallization.

-

If crystals form, collect them by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals under vacuum.

Quantitative Data:

| Parameter | Value |

| Purity (post-recrystallization) | Can be very high, depending on the efficiency of the process. |

| Recovery Yield | Variable, as some material will remain in the mother liquor. |

Purity Analysis

The purity of this compound is typically assessed using Gas Chromatography-Mass Spectrometry (GC-MS).

GC-MS Analysis Protocol

-

Column: A polar capillary column (e.g., a wax-type column) is suitable for analyzing glycols.

-

Injection: A small volume of a diluted sample is injected in split mode.

-

Oven Program: A temperature gradient is used to separate components based on their boiling points and interaction with the stationary phase.

-

Mass Spectrometer: Operated in electron ionization (EI) mode to generate a characteristic fragmentation pattern for identification.

Logical and Signaling Pathway Diagrams

PROTAC Mechanism of Action

This compound is frequently used as a flexible and hydrophilic linker in the design of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by bringing it into proximity with an E3 ubiquitin ligase.

Caption: Mechanism of PROTAC-mediated protein degradation using a PEG5 linker.

Experimental Workflow: Synthesis and Purification of a this compound Derivative

This diagram illustrates a typical workflow for the synthesis of a functionalized this compound derivative for use in applications like PROTAC synthesis.

Caption: Workflow for the synthesis and derivatization of this compound.

References

Pentaethylene Glycol: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Introduction

Pentaethylene glycol (PEG-5) is a member of the polyethylene glycol (PEG) family, a class of polyether compounds known for their hydrophilicity, biocompatibility, and versatile chemical properties.[1][2] Its unique characteristics make it a valuable component in a wide array of applications, from industrial processes to advanced pharmaceutical formulations.[1][3] This in-depth technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for their determination, and insights into its applications in drug development.

Chemical and Physical Properties

This compound is a clear, colorless to light yellow, and slightly viscous liquid at room temperature.[1] It is miscible with water and soluble in many organic solvents, a property attributable to its hydrophilic polyether chain and terminal hydroxyl groups.

General and Structural Properties

| Property | Value | Reference |

| IUPAC Name | 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

| Synonyms | 3,6,9,12-Tetraoxatetradecane-1,14-diol, Pentaglycol | |

| CAS Number | 4792-15-8 | |

| Molecular Formula | C₁₀H₂₂O₆ | |

| Molecular Weight | 238.28 g/mol | |

| SMILES String | OCCOCCOCCOCCOCCO | |

| InChI Key | JLFNLZLINWHATN-UHFFFAOYSA-N |

Physical Properties

A summary of the key physical properties of this compound is presented below. These properties are crucial for its application in various scientific and industrial fields.

| Property | Value | Conditions | Reference |

| Appearance | Clear colorless to yellow liquid | Ambient | |

| Melting Point | -8.6 °C | ||

| Boiling Point | 184 °C | at 2 mmHg | |

| 338 - 340 °C | Atmospheric Pressure | ||

| Density | 1.126 g/mL | at 25 °C | |

| 1.12 g/mL | |||

| Refractive Index (n_D) | 1.462 | at 20 °C | |

| 1.460 | at 20 °C | ||

| Flash Point | > 110 °C (> 230 °F) | ||

| Vapor Pressure | 1.68E-06 mmHg | at 25°C | |

| Water Solubility | Miscible | ||

| Solubility in Organic Solvents | Chloroform (Slightly), Ethyl Acetate (Slightly) |

Experimental Protocols

Accurate determination of the physicochemical properties of this compound is essential for its application in research and development. The following sections detail the general methodologies for measuring key properties.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure surrounding the liquid. For a substance like this compound, which has a high boiling point at atmospheric pressure, vacuum distillation is often employed to determine the boiling point at a reduced pressure.

Methodology:

-

Apparatus Setup: A distillation apparatus is assembled, including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask. The system is connected to a vacuum pump with a manometer to monitor the pressure.

-

Sample Preparation: A sample of this compound is placed in the round-bottom flask along with boiling chips to ensure smooth boiling.

-

Procedure: The system is evacuated to the desired pressure (e.g., 2 mmHg). The flask is then heated gently. The temperature is recorded when the liquid begins to boil and a steady stream of distillate is collected in the receiving flask. This temperature is the boiling point at the recorded pressure.

Determination of Density

Density is the mass of a substance per unit volume. It is a fundamental physical property that can be determined using various methods.

Methodology (using a pycnometer):

-

Apparatus: A pycnometer (a flask with a specific, accurately known volume), an analytical balance.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and weighed.

-

The pycnometer is filled with distilled water of a known temperature and weighed to determine the volume of the pycnometer.

-

The pycnometer is then emptied, dried, and filled with this compound at the same temperature.

-

The pycnometer filled with the sample is weighed.

-

-

Calculation: The density is calculated by dividing the mass of the this compound by the volume of the pycnometer.

Determination of Refractive Index

The refractive index of a material is a dimensionless number that describes how fast light travels through the material. It is a characteristic property of a substance and can be used to identify and assess its purity.

Methodology (using an Abbe Refractometer):

-

Apparatus: An Abbe refractometer, a constant temperature water bath.

-

Calibration: The refractometer is calibrated using a standard liquid with a known refractive index (e.g., distilled water).

-

Procedure:

-

A few drops of this compound are placed on the prism of the refractometer.

-

The prism is closed, and the sample is allowed to equilibrate to the desired temperature (e.g., 20 °C) by circulating water from the water bath.

-

The light source is switched on, and the eyepiece is adjusted until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale.

-

Determination of Viscosity

Viscosity is a measure of a fluid's resistance to flow. For liquids, it is often determined using a viscometer.

Methodology (using a Capillary Viscometer):

-

Apparatus: A capillary viscometer (e.g., an Ostwald viscometer), a constant temperature bath, a stopwatch.

-

Procedure:

-

A known volume of this compound is introduced into the viscometer.

-

The viscomenter is placed in a constant temperature bath until the sample reaches thermal equilibrium.

-

The liquid is drawn up into the upper bulb of the viscometer by suction.

-

The time taken for the liquid to flow between two marked points on the capillary is measured using a stopwatch.

-

-

Calculation: The kinematic viscosity is calculated using the viscometer constant and the measured flow time. The dynamic viscosity can then be calculated by multiplying the kinematic viscosity by the density of the liquid at that temperature.

Applications in Drug Development

This compound's favorable properties, including its hydrophilicity, biocompatibility, and low toxicity, make it a valuable excipient and building block in drug development.

Solubility Enhancement

One of the primary applications of PEGs in pharmaceuticals is to enhance the aqueous solubility of poorly soluble active pharmaceutical ingredients (APIs). By incorporating this compound into a formulation, the overall hydrophilicity of the drug product can be increased, leading to improved dissolution and bioavailability.

Linker Technology

This compound is frequently used as a flexible and hydrophilic linker in the design of complex drug molecules, such as antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The PEG linker can modulate the physicochemical properties of the conjugate, influencing its solubility, stability, and pharmacokinetic profile.

The following diagram illustrates the logical workflow of utilizing this compound as a linker in the development of an Antibody-Drug Conjugate (ADC).

Caption: Logical workflow for developing an Antibody-Drug Conjugate (ADC) using a this compound linker.

Nanoparticle Drug Delivery

This compound and other PEGs are extensively used to modify the surface of nanoparticles for drug delivery applications. This process, known as PEGylation, creates a hydrophilic and sterically hindered shell around the nanoparticle.

Benefits of PEGylation in Nanoparticle Drug Delivery:

-

Prolonged Circulation Time: The PEG layer reduces opsonization (the process by which nanoparticles are marked for clearance by the immune system), leading to a longer circulation half-life of the drug carrier.

-

Reduced Immunogenicity: PEGylation can mask the nanoparticle from the immune system, reducing the likelihood of an immune response.

-

Improved Stability: The hydrophilic shell enhances the colloidal stability of the nanoparticles, preventing aggregation.

-

Enhanced Permeability and Retention (EPR) Effect: For cancer therapy, the prolonged circulation of PEGylated nanoparticles allows them to accumulate preferentially in tumor tissues through the EPR effect.

The following diagram illustrates the workflow for the preparation and application of PEGylated nanoparticles for targeted drug delivery.

Caption: Experimental workflow for the preparation and evaluation of PEGylated nanoparticles for drug delivery.

Safety and Handling

This compound is considered to have low toxicity. However, as with any chemical, appropriate safety precautions should be taken. It may cause skin and eye irritation. It is recommended to handle this compound in a well-ventilated area and to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. For detailed safety information, refer to the Safety Data Sheet (SDS).

Conclusion

This compound possesses a unique combination of chemical and physical properties that make it a highly versatile and valuable compound for researchers, scientists, and drug development professionals. Its hydrophilicity, biocompatibility, and utility as a linker and surface modifier have solidified its role in modern pharmaceutical sciences. A thorough understanding of its properties and the experimental methods for their characterization is crucial for its effective application in developing innovative and effective therapeutic solutions.

References

Pentaethylene Glycol: A Comprehensive Technical Guide to its Solubility in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a detailed overview of the solubility characteristics of pentaethylene glycol in a variety of common organic solvents. Understanding these properties is critical for the effective application of this compound in diverse fields, including pharmaceutical formulations, chemical synthesis, and materials science. This document presents available solubility data, outlines a standard experimental protocol for solubility determination, and provides visual representations of key concepts to aid in comprehension and application.

Executive Summary

This compound, a member of the polyethylene glycol (PEG) family, is a clear, colorless, and viscous liquid. Its structure, featuring a flexible ethylene oxide backbone and terminal hydroxyl groups, imparts a distinct polarity that governs its solubility. Generally, this compound exhibits high solubility in polar organic solvents and is immiscible with non-polar aliphatic hydrocarbons. This guide will explore these characteristics in detail, providing a valuable resource for laboratory and development work.

Physicochemical Properties of this compound

A foundational understanding of this compound's physical and chemical properties is essential for interpreting its solubility behavior.

| Property | Value |

| Chemical Formula | C₁₀H₂₂O₆ |

| Molecular Weight | 238.28 g/mol [1][2] |

| Appearance | Clear, colorless to yellow liquid[3] |

| Density | 1.126 g/mL at 25 °C[3] |

| Boiling Point | 184 °C at 2 mmHg |

| Melting Point | -8.6 °C |

| Flash Point | >230 °F (>110 °C) |

| Water Solubility | Miscible |

Solubility of this compound and its Analogs in Organic Solvents

While precise quantitative solubility data for this compound across a wide range of organic solvents is not extensively published, its behavior can be reliably inferred from data on its close structural analogs, tetraethylene glycol and polyethylene glycol 200 (PEG-200), which has an average molecular weight very near to that of this compound. The following table summarizes the available qualitative and semi-quantitative solubility data for these compounds.

| Solvent Class | Solvent | This compound (Expected) | Tetraethylene Glycol | PEG-200 |

| Alcohols | Methanol | Miscible | Completely Soluble | Soluble |

| Ethanol | Miscible | Completely Soluble | Soluble | |

| Ketones | Acetone | Miscible | Completely Soluble | Soluble |

| Esters | Ethyl Acetate | Soluble | Soluble | Soluble |

| Ethers | Diethyl Ether | Sparingly Soluble | Soluble | Insoluble |

| Tetrahydrofuran (THF) | Miscible | Soluble | Soluble | |

| Chlorinated Solvents | Chloroform | Soluble | Soluble | Soluble |

| Dichloromethane | Soluble | Soluble | Soluble | |

| Carbon Tetrachloride | Soluble | 62.0 (units not specified) | Soluble | |

| Aromatic Hydrocarbons | Benzene | Soluble | Completely Soluble | Soluble |

| Toluene | Soluble | 89.0 (units not specified) | Soluble | |

| Aliphatic Hydrocarbons | n-Hexane | Immiscible | Slightly Soluble | Insoluble |

| n-Heptane | Immiscible | Slightly Soluble | Insoluble |

Note: "Miscible" indicates solubility in all proportions. "Soluble" indicates a significant degree of dissolution, though not necessarily in all proportions. "Slightly Soluble" and "Sparingly Soluble" indicate low levels of dissolution. "Insoluble" and "Immiscible" indicate negligible dissolution.

Factors Influencing Solubility

The solubility of this compound is governed by the principle of "like dissolves like." Its polar nature, due to the presence of ether linkages and terminal hydroxyl groups, dictates its high affinity for other polar molecules.

Caption: Intermolecular forces governing this compound solubility.

Experimental Protocol: Determination of Equilibrium Solubility via the Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the equilibrium solubility of a substance in a given solvent.

Principle

A surplus of the solute (this compound) is added to the solvent of interest. The mixture is agitated at a constant temperature for a sufficient period to allow for the establishment of thermodynamic equilibrium. After reaching equilibrium, the undissolved solute is separated, and the concentration of the solute in the saturated solution is determined using a suitable analytical method.

Materials and Apparatus

-

This compound (high purity)

-

Organic solvents (analytical grade)

-

Volumetric flasks

-

Stoppered glass flasks or vials

-

Orbital shaker with temperature control

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane)

-

Analytical balance

-

Gas chromatograph (GC) with a flame ionization detector (FID) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector (e.g., refractive index or mass spectrometer)

Experimental Workflow

Caption: Workflow for the shake-flask solubility determination method.

Detailed Procedure

-

Preparation: Accurately weigh a known amount of this compound. Prepare the organic solvent of interest.

-

Sample Preparation: Add an excess amount of this compound to a stoppered flask containing a known volume or weight of the solvent. The excess should be sufficient to ensure that a saturated solution is formed, with undissolved solute remaining at equilibrium.

-

Equilibration: Place the sealed flask in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached. Preliminary studies can be conducted to determine the minimum time required to reach equilibrium.

-

Phase Separation: After equilibration, allow the flask to stand undisturbed at the same constant temperature to permit the undissolved this compound to settle. Separate the saturated supernatant from the excess solute by either centrifugation or filtration through a membrane filter that is compatible with the solvent.

-

Analysis: Accurately dilute a known aliquot of the saturated supernatant with a suitable solvent. Analyze the concentration of this compound in the diluted sample using a pre-calibrated analytical method such as GC-FID or HPLC.

-

Calculation: Calculate the solubility of this compound in the organic solvent, typically expressed in units such as g/100 mL, mg/mL, or mol/L.

Conclusion

This compound is a versatile compound with a solubility profile that makes it suitable for a wide array of applications, particularly those requiring a polar medium. Its miscibility with water and many polar organic solvents, coupled with its immiscibility with non-polar aliphatic hydrocarbons, provides a predictable framework for its use. For applications requiring precise solubility data, the shake-flask method outlined in this guide provides a robust and reliable experimental approach. This technical guide serves as a valuable resource for scientists and researchers, enabling informed decisions in the formulation and development of products and processes involving this compound.

References

Mass Spectrometry Fragmentation of Pentaethylene Glycol: A Technical Guide

This technical guide provides an in-depth analysis of the mass spectrometry fragmentation patterns of pentaethylene glycol. It is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the characterization of polyethylene glycols and related compounds. This document outlines common fragmentation behaviors under various ionization techniques, presents quantitative data in a structured format, and details underlying experimental protocols.

Introduction

This compound (PEG 5), a member of the polyethylene glycol (PEG) family, is an oligomer consisting of five ethylene glycol units. Its chemical formula is C10H22O6, with a molecular weight of 238.28 g/mol .[1][2] The characterization of PEGs by mass spectrometry is crucial in various fields, including pharmaceuticals, materials science, and biochemistry. Understanding the fragmentation patterns is essential for structural elucidation and identification of these compounds in complex matrices. This guide focuses on the fragmentation behavior of this compound under common ionization methods such as Electron Ionization (EI), Electrospray Ionization (ESI), and Chemical Ionization (CI).

Experimental Protocols

The fragmentation patterns observed in mass spectrometry are highly dependent on the experimental conditions. Below are typical protocols for the analysis of this compound.

2.1 Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI)

A common method for analyzing volatile and semi-volatile compounds like this compound is GC-MS with EI.

-

Sample Preparation: this compound is typically dissolved in a suitable volatile solvent, such as methanol or dichloromethane, to an appropriate concentration (e.g., 1 mg/mL).

-

Gas Chromatography (GC):

-

Column: A nonpolar column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is often used.

-

Injection: A small volume (e.g., 1 µL) of the sample solution is injected in split mode to prevent column overloading.

-

Oven Temperature Program: A temperature ramp is employed to ensure good separation and peak shape. For example, an initial temperature of 100°C, held for 2 minutes, followed by a ramp to 300°C at 10°C/min.

-

-

Mass Spectrometry (MS):

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: Standard 70 eV.

-

Source Temperature: Typically maintained around 230-250°C.[3]

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: A mass range of m/z 30-400 is typically sufficient to capture the molecular ion and its fragments.

-

2.2 Electrospray Ionization-Mass Spectrometry (ESI-MS)

ESI is a soft ionization technique suitable for analyzing polar molecules like this compound, often directly from a liquid phase.

-

Sample Preparation: The sample is dissolved in a solvent mixture compatible with ESI, such as water/acetonitrile or methanol/water, often with the addition of a small amount of an acid (e.g., formic acid for positive ion mode) or a base (e.g., ammonium hydroxide for negative ion mode) to promote ionization. For the analysis of deprotonated PEGs, a water/acetonitrile mixture is used.[4][5]

-

Infusion: The sample solution is directly infused into the ESI source via a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Mass Spectrometry (MS):

-

Ionization Mode: ESI, positive or negative ion mode.

-

Capillary Voltage: Typically 3-5 kV.

-

Drying Gas: Nitrogen gas is used to desolvate the droplets, with a flow rate and temperature optimized for the specific instrument and analyte.

-

Collision-Induced Dissociation (CID): For tandem mass spectrometry (MS/MS) experiments, a collision gas (e.g., argon or nitrogen) is introduced into a collision cell to induce fragmentation of a selected precursor ion. The collision energy is varied to control the degree of fragmentation.

-

Fragmentation Patterns and Mechanisms

The fragmentation of this compound varies significantly with the ionization method employed.

3.1 Electron Ionization (EI) Fragmentation

Under EI conditions, this compound undergoes extensive fragmentation, and the molecular ion is often of very low abundance or not observed at all. The fragmentation is dominated by cleavage of the C-O and C-C bonds within the polyether chain.

The EI mass spectra of PEG oligomers are characterized by a series of oxonium ions. The major fragment ions observed for this compound are presented in the table below.

| m/z | Proposed Structure/Formula | Relative Abundance |

| 45 | [C2H5O]+ | High |

| 89 | [C4H9O2]+ | High |

| 133 | [C6H13O3]+ | Moderate |

| 177 | [C8H17O4]+ | Low |

Table 1: Prominent fragment ions of this compound in a 70 eV EI mass spectrum.

The ion at m/z 45 is often the base peak in the EI spectra of PEGs and can be attributed to the [CH2CH2OH]+ fragment. The subsequent ions at m/z 89, 133, and 177 correspond to the addition of one, two, and three ethylene glycol units, respectively.

3.2 Electrospray Ionization (ESI) Fragmentation

ESI is a soft ionization technique that typically produces protonated molecules [M+H]+ or other adducts (e.g., [M+Na]+, [M+K]+) in positive ion mode, and deprotonated molecules [M-H]- in negative ion mode.

3.2.1 Positive Ion Mode ([M+H]+)

In positive ion ESI-MS/MS, protonated this compound undergoes sequential dissociation. The fragmentation pathways can involve the loss of one or two monomer units. The loss of a single C2H4O unit (44 Da) can occur via a 1,2-hydride shift rearrangement, leading to the elimination of acetaldehyde. The loss of two monomer units may proceed through the formation of a stable six-membered 1,4-dioxane ring.

3.2.2 Negative Ion Mode ([M-H]-)

The fragmentation of deprotonated PEGs, including this compound, is dominated by intramolecular SN2 reactions involving the terminal oxide anion. This leads to the characteristic loss of C2H4O monomer units (44 Da). Studies on smaller PEG oligomers have shown that the loss of an even number of monomer units is often favored. In addition to the loss of monomer units, minor fragmentation pathways such as H2 elimination and H2O loss have also been observed.

Visualization of Fragmentation Pathway

The following diagram illustrates the characteristic fragmentation of this compound under Electron Ionization, leading to the formation of the most abundant fragment ions.

Caption: EI fragmentation pathway of this compound.

Conclusion

The mass spectrometry fragmentation of this compound is well-characterized and highly dependent on the ionization technique employed. Electron Ionization leads to extensive fragmentation, producing a series of characteristic oxonium ions, with the molecular ion often being absent. In contrast, soft ionization techniques like Electrospray Ionization typically yield intact molecular ions (or adducts), and subsequent tandem mass spectrometry reveals fragmentation pathways dominated by the sequential loss of ethylene glycol monomer units. A thorough understanding of these fragmentation patterns is indispensable for the accurate identification and structural characterization of this compound and related PEG compounds in various scientific and industrial applications.

References

- 1. This compound [webbook.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. researchgate.net [researchgate.net]

- 4. Fragmentation of deprotonated polyethylene glycols, [PEG-H]- - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Fragmentation of deprotonated polyethylene glycols, [PEG-H]-. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to Pentaethylene Glycol (CAS 4792-15-8)

For Researchers, Scientists, and Drug Development Professionals

Chemical Identification and Core Properties

Pentaethylene glycol (CAS 4792-15-8) is a member of the polyethylene glycol (PEG) family, characterized by a chain of five repeating ethylene glycol units with terminal hydroxyl groups.[1] Its chemical structure imparts high water solubility and makes it a versatile building block in various chemical syntheses.[1] It is also known by synonyms such as 3,6,9,12-Tetraoxatetradecane-1,14-diol and Pentaglycol.[2][3]

Physicochemical and Spectroscopic Data

The following tables summarize the key quantitative data for this compound.

| Identifier | Value | Reference |

| CAS Number | 4792-15-8 | [2] |

| Molecular Formula | C₁₀H₂₂O₆ | |

| Molecular Weight | 238.28 g/mol | |

| IUPAC Name | 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | |

| SMILES | OCCOCCOCCOCCOCCO | |

| InChI Key | JLFNLZLINWHATN-UHFFFAOYSA-N |

| Physical Property | Value | Reference |

| Appearance | Colorless to light yellow liquid | |

| Melting Point | -8.6 °C | |

| Boiling Point | 184 °C at 2 mmHg | |

| Density | 1.126 g/mL at 25 °C | |

| Refractive Index (n20/D) | 1.462 | |

| Flash Point | >110 °C (>230 °F) | |

| Water Solubility | Miscible | |

| Purity (by GC) | ≥97% |

Spectroscopic data for this compound is available, confirming its chemical structure. The NIST Chemistry WebBook provides access to its mass and IR spectra.

Applications in Research and Development

This compound is a valuable tool for researchers, particularly in the fields of medicinal chemistry and materials science.

Linker in Proteolysis Targeting Chimeras (PROTACs)

A significant application of this compound is as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG chain of this compound enhances the solubility and can influence the cell permeability of the PROTAC molecule. The length of the PEG linker is a critical parameter in optimizing the efficacy of a PROTAC.

Phase-Transfer Catalyst

Polyethylene glycols, including this compound, can act as phase-transfer catalysts (PTCs). They facilitate the transfer of reactants between immiscible phases (e.g., an aqueous phase and an organic phase), thereby increasing the reaction rate. This is particularly useful in reactions involving an organic substrate and an inorganic nucleophile. Polymer-supported PEGs have been shown to be effective and recyclable PTCs.

References

Molecular weight and formula of pentaethylene glycol

An In-depth Technical Guide to Pentaethylene Glycol for Researchers and Drug Development Professionals

This compound is a member of the polyethylene glycol (PEG) family, a class of polymers widely utilized in scientific research and the pharmaceutical industry.[1][2] Its distinct properties, including high water solubility and biocompatibility, make it a valuable component in various applications.[3][4] This guide provides a comprehensive overview of this compound's molecular characteristics, applications, and relevant experimental methodologies.

Core Properties: Molecular Formula and Weight

This compound is a polyether consisting of five ethylene glycol units.[2] Its fundamental properties are summarized below:

-

Molecular Formula: C₁₀H₂₂O₆

-

Molecular Weight: 238.28 g/mol

-

Synonyms: 3,6,9,12-Tetraoxatetradecane-1,14-diol, Pentaglycol

Physicochemical Data

A summary of the key quantitative properties of this compound is presented in the table below for easy reference.

| Property | Value |

| Molecular Formula | C₁₀H₂₂O₆ |

| Molecular Weight | 238.28 g/mol |

| CAS Number | 4792-15-8 |

| Appearance | Clear, colorless to yellow liquid |

| Melting Point | -8.6 °C |

| Boiling Point | 184 °C at 2 mmHg |

| Density | 1.126 g/mL at 25 °C |

| Refractive Index | n20/D 1.462 |

| Flash Point | >110 °C (>230 °F) |

| Water Solubility | Miscible |

| pKa | 14.06 ± 0.10 (Predicted) |

Applications in Drug Development and Research

This compound's utility in the biomedical field is extensive, primarily due to the properties conferred by its polyethylene glycol chain.

-

Solubility Enhancement: The hydrophilic nature of the PEG chain significantly increases the aqueous solubility of conjugated molecules, which is particularly advantageous for the formulation of poorly soluble drugs.

-

PEGylation: As a discrete PEG linker, this compound is used in PEGylation, the process of covalently attaching PEG chains to therapeutic proteins or peptides. This modification can enhance the drug's plasma half-life, improve stability, and reduce immunogenicity.

-

PROTAC Linker: this compound serves as a flexible linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation. The linker's length and composition are critical for the proper orientation of the two ligands.

-

Synthetic Intermediate: It is a versatile starting material for the synthesis of more complex molecules, such as crown ethers and other polyethers.

-

Bioconjugation: This compound is employed in bioconjugation processes, contributing to the development of targeted drug delivery systems and diagnostic tools.

Experimental Protocols

Detailed methodologies for experiments involving this compound are crucial for reproducible research. Below are examples of its application in chemical synthesis.

Synthesis of 15-Crown-5

This compound is a direct precursor for the synthesis of 15-crown-5, a common crown ether. The following protocol is based on a described method:

-

Reaction Setup: Dissolve this compound (0.02 mol) and p-toluenesulfonyl chloride (0.02 mol) in 30 mL of monoglyme.

-

Addition: Slowly add the solution dropwise over 2 hours to a stirred suspension of powdered sodium hydroxide (0.15 mol) in 30 mL of monoglyme at room temperature.

-

Reaction Completion: Continue stirring for an additional hour after the addition is complete.

-

Workup: Filter the reaction mixture and wash the precipitate with dichloromethane.

-

Isolation: Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the 15-crown-5 complex.

-

Purification: The free 15-crown-5 can be obtained from the complex by thermolysis using a Kugelrohr distillation apparatus.

General Workflow for Solid-Phase Synthesis of Oligo(ethylene glycol) Derivatives

A stepwise, solid-phase synthesis approach allows for the creation of monodisperse PEG derivatives with precise lengths. The general workflow is as follows:

-

Resin Loading: The synthesis begins by attaching a starting oligoethylene glycol unit to a solid support, such as a Wang resin.

-

Deprotonation: The terminal hydroxyl group of the resin-bound PEG is deprotonated using a suitable base.

-

Coupling: The deprotonated species is then reacted with a monomer unit, such as a tosylated and protected oligoethylene glycol, to extend the chain via Williamson ether synthesis.

-

Deprotection: The protecting group (e.g., dimethoxytrityl) on the newly added monomer is removed to allow for the next coupling cycle.

-

Iteration: Steps 2-4 are repeated until the desired chain length is achieved.

-

Cleavage: The final PEG derivative is cleaved from the solid support using an acid, such as trifluoroacetic acid.

Visualizations of Workflows and Mechanisms

Diagrams illustrating the roles and synthesis of this compound-containing structures are provided below.

References

Pentaethylene Glycol: A Technical Guide to Safety and Handling for Laboratory Professionals

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentaethylene glycol (PEG-5) is a member of the polyethylene glycol family, characterized by five repeating ethylene oxide units. Its unique physicochemical properties, including high water solubility and low volatility, make it a valuable excipient in pharmaceutical formulations, a reagent in chemical synthesis, and a component in various research applications.[1][2][3] As with any chemical substance, a thorough understanding of its potential hazards and the implementation of appropriate safety protocols are paramount for ensuring a safe laboratory environment. This guide provides an in-depth overview of the safety and handling precautions for this compound, tailored for professionals in research and drug development.

Chemical and Physical Properties

A clear understanding of the physical and chemical properties of a substance is the foundation of safe handling. Key properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Chemical Name | 2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethanol | [4] |

| Synonyms | 3,6,9,12-Tetraoxatetradecane-1,14-diol, Pentaglycol | [2] |

| CAS Number | 4792-15-8 | |

| Molecular Formula | C10H22O6 | |

| Molecular Weight | 238.28 g/mol | |

| Appearance | Colorless to yellow, viscous liquid | |

| Boiling Point | 184 °C at 2 mmHg | |

| Density | 1.126 g/mL at 25 °C | |

| Flash Point | > 110 °C (> 230 °F) | |

| Solubility | Miscible with water |

Toxicological Profile

The toxicological profile of this compound is generally characterized by low acute toxicity. However, as with other ethylene glycols, it can cause irritation to the skin and eyes. The toxicity of polyethylene glycols tends to decrease as the molecular weight increases.

| Endpoint | Result | Species | Method | Reference(s) |

| Acute Oral Toxicity | LD50 > 2,000 mg/kg (for similar PEGs) | Rat | OECD Guideline 423 (Acute Toxic Class Method) | |

| Acute Dermal Toxicity | LD50 > 2,000 mg/kg (for similar PEGs) | Rat | OECD Guideline 402 | |

| Skin Irritation | Causes skin irritation (Category 2) | Rabbit | Based on GHS classifications | |

| Eye Irritation | Causes serious eye irritation (Category 2A) | Rabbit | Based on GHS classifications | |

| Skin Sensitization | Not expected to be a skin sensitizer | Guinea pig | Based on data for related ethylene glycols | |

| Genotoxicity (Ames Test) | Negative (for related ethylene glycols) | S. typhimurium | OECD Guideline 471 | |

| Genotoxicity (Chromosomal Aberration) | Negative (for related ethylene glycols) | Chinese Hamster Ovary (CHO) cells | OECD Guideline 473 | |

| Carcinogenicity | Not listed as a carcinogen by IARC, NTP, or OSHA | N/A | N/A | |

| Reproductive Toxicity | Not expected to be a reproductive toxin | N/A | Based on data for related ethylene glycols |

Note: Specific quantitative toxicological data for this compound is limited. The data presented for acute toxicity and genotoxicity is based on studies of polyethylene glycols with similar molecular weights and should be considered representative.

Experimental Protocols for Safety Assessment

For researchers involved in the safety assessment of new chemical entities, understanding the methodologies behind toxicological testing is crucial. The following sections detail the principles of standard OECD guidelines used to evaluate the safety of chemicals like this compound.

Skin Irritation Testing (OECD Guideline 439)

The in vitro skin irritation test using a Reconstructed Human Epidermis (RhE) model is a validated alternative to traditional animal testing.

Methodology:

-

Tissue Culture: A three-dimensional RhE model, composed of human-derived keratinocytes, is used. This model mimics the structure and function of the human epidermis.

-

Test Substance Application: A small amount of the test substance (this compound) is applied topically to the surface of the RhE tissue.

-

Incubation: The treated tissue is incubated for a defined period (e.g., 60 minutes).

-

Viability Assessment: After incubation and a post-treatment washing and incubation period, cell viability is determined using a quantitative method, typically the MTT assay. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is a yellow tetrazole that is reduced to purple formazan in living cells. The amount of formazan produced is proportional to the number of viable cells.

-

Classification: The substance is classified as an irritant (UN GHS Category 2) if the mean tissue viability is reduced below 50% of the negative control.

Caption: Experimental workflow for in vitro skin irritation testing (OECD 439).

Acute Oral Toxicity - Fixed Dose Procedure (OECD Guideline 420)

The Fixed Dose Procedure is an alternative to the classical LD50 test that aims to reduce the number of animals used and their suffering.

Methodology:

-

Sighting Study: A preliminary study is conducted with a small number of animals to determine the appropriate starting dose. Doses are selected from fixed levels (5, 50, 300, 2000 mg/kg).

-

Main Study: Groups of animals (typically female rats) are dosed at a single fixed dose level.

-

Observation: Animals are observed for signs of toxicity and mortality for at least 14 days.

-

Dose Adjustment: Depending on the outcome (evident toxicity or no effect), the dose for the next group is adjusted up or down from the fixed dose levels.

-

Endpoint: The test endpoint is the identification of a dose that causes evident toxicity without mortality, which allows for classification of the substance according to the Globally Harmonised System (GHS).

Safe Handling and Storage

Adherence to proper handling and storage procedures is critical to minimize exposure and ensure laboratory safety.

Engineering Controls

-

Ventilation: Use in a well-ventilated area. Local exhaust ventilation should be used to control airborne concentrations.

-

Eyewash Stations and Safety Showers: Facilities where this compound is handled should be equipped with readily accessible eyewash stations and safety showers.

Personal Protective Equipment (PPE)

The following diagram illustrates the recommended personal protective equipment when handling this compound.

Caption: Recommended Personal Protective Equipment for handling this compound.

Handling and Storage Procedures

-

Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents. Keep containers tightly closed when not in use.

Emergency Procedures

In the event of an accidental exposure or spill, prompt and appropriate action is essential.

First Aid Measures

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Skin Contact: Remove contaminated clothing and shoes. Flush skin with plenty of water for at least 15 minutes. Seek medical attention if irritation develops or persists.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

-

Ingestion: Do NOT induce vomiting. Wash mouth out with water. Seek immediate medical attention.

Spill Response

The following flowchart outlines the general procedure for handling a this compound spill.

References

Pentaethylene Glycol: A Technical Guide for Researchers and Drug Development Professionals

An in-depth examination of the commercial sources, purity grades, and applications of pentaethylene glycol, with a focus on its role in bioconjugation and as a pharmaceutical excipient.

This compound (PEG 5), a discrete polyethylene glycol compound with five ethylene glycol units, is a versatile molecule with significant applications in research and pharmaceutical development. Its unique properties, including hydrophilicity, biocompatibility, and low toxicity, make it a valuable component in various formulations and bioconjugation strategies. This technical guide provides a comprehensive overview of the commercial availability of this compound, its purity grades, and detailed experimental protocols relevant to its use.

Commercial Availability and Purity Grades

This compound is commercially available from a range of suppliers catering to both research and industrial needs. The purity of commercially available this compound is a critical parameter, particularly for pharmaceutical applications where stringent quality control is required. Suppliers typically offer several grades, with purity often determined by gas chromatography (GC).

For research purposes, standard grades with a purity of ≥98% are widely available. For more demanding applications, such as in the development of therapeutics, higher purity grades and GMP (Good Manufacturing Practice) grade material can be sourced. GMP-grade PEGs are manufactured under strict quality control to ensure batch-to-batch consistency and a well-defined impurity profile.[1][2]

Key commercial suppliers for various grades of this compound include:

-

Research Grade (≥98%):

-

High Purity and GMP Grade:

-

JenKem Technology (offers high purity >99% and GMP grade mPEGs)

-

BASF (provides pharmaceutical-grade PEGs)

-

BOC Sciences (offers cGMP grade PEG production)

-

Shilpa Pharma (manufacturer of PEG formulations with GMP compliance)

-

Cosutin (supplies pharmaceutical grade PEGs with GMP certification)

-

The following tables summarize the typical specifications for commercially available this compound.

Table 1: Typical Physical and Chemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 4792-15-8 | |

| Molecular Formula | C10H22O6 | |

| Molecular Weight | 238.28 g/mol | |

| Appearance | Colorless to light yellow liquid | |

| Density | ~1.126 g/mL at 25 °C | |

| Boiling Point | 184 °C at 2 mmHg | |

| Refractive Index | ~1.462 at 20 °C |

Table 2: Common Purity Grades and Specifications of Commercial this compound

| Grade | Purity (by GC) | Key Suppliers | Notes |

| Research Grade | ≥98% | Sigma-Aldrich, Thermo Fisher Scientific, Chem-Impex, BroadPharm | Suitable for general laboratory use and proof-of-concept studies. |

| High Purity | >99% | JenKem Technology | For applications requiring higher purity and batch-to-batch consistency. |

| Pharmaceutical Grade / GMP | Varies by supplier; typically high purity with detailed impurity profile. | BASF, BOC Sciences, Shilpa Pharma, Cosutin | Manufactured under cGMP guidelines for use as excipients or in drug substance synthesis. |

Experimental Protocols

The utility of this compound in drug development often stems from its use as a hydrophilic linker to modify the properties of therapeutic molecules. This process, known as PEGylation, can enhance solubility, reduce immunogenicity, and prolong the circulation half-life of a drug. The following protocols describe the chemical modification of this compound to create reactive intermediates for bioconjugation and methods for purity analysis.

Protocol 1: Synthesis of this compound di-p-toluenesulfonate (di-tosylate)

This protocol describes the conversion of the terminal hydroxyl groups of this compound to tosylates, which are excellent leaving groups for subsequent nucleophilic substitution reactions.

Materials:

-

This compound

-

p-Toluenesulfonyl chloride (TsCl)

-

Pyridine (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Magnetic stirrer and stir bar

-

Ice bath

-

Round-bottom flask

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Dissolve this compound (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution in an ice bath.

-

Add anhydrous pyridine (2.2 equivalents) to the solution with stirring.

-

Slowly add a solution of p-toluenesulfonyl chloride (2.1 equivalents) in anhydrous dichloromethane to the reaction mixture.

-

Allow the reaction to stir at 0 °C for 1 hour and then at room temperature overnight.

-

Quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound di-tosylate.

Characterization:

-

Confirm the structure and purity of the product using ¹H NMR and ¹³C NMR spectroscopy.

Protocol 2: Synthesis of α,ω-diamino-pentaethylene Glycol

This protocol details the conversion of this compound di-tosylate to a diamine-terminated linker, which can be used for conjugation to molecules containing carboxyl groups or other amine-reactive functionalities.

Materials:

-

This compound di-tosylate (from Protocol 1)

-

Sodium azide (NaN₃)

-

Dimethylformamide (DMF, anhydrous)

-

Triphenylphosphine (PPh₃)

-

Tetrahydrofuran (THF)

-

Water

-

Magnetic stirrer and stir bar

-

Round-bottom flask

-

Rotary evaporator

Procedure:

Step 1: Synthesis of α,ω-diazido-pentaethylene glycol

-

Dissolve this compound di-tosylate (1 equivalent) in anhydrous DMF.

-

Add sodium azide (2.5 equivalents) to the solution.

-

Heat the reaction mixture to 80-100 °C and stir overnight.

-

Cool the reaction mixture to room temperature and pour it into cold water.

-

Extract the aqueous mixture with diethyl ether or dichloromethane.

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the diazide intermediate.

Step 2: Reduction of the diazide to the diamine (Staudinger Reaction)

-

Dissolve the α,ω-diazido-pentaethylene glycol (1 equivalent) in THF.

-

Add triphenylphosphine (2.2 equivalents) to the solution.

-

Stir the reaction mixture at room temperature for 2-4 hours.

-

Add water to the reaction mixture and stir at room temperature overnight to hydrolyze the intermediate phosphazene.

-

Remove the THF under reduced pressure.

-

Extract the aqueous residue with diethyl ether to remove triphenylphosphine oxide.

-

The aqueous layer containing the diamine product can be further purified if necessary.

Characterization:

-

Monitor the reaction progress and confirm the final product structure and purity using ¹H NMR and FT-IR spectroscopy.

Protocol 3: Purity Assessment by Quantitative NMR (qNMR)

Quantitative NMR is a powerful technique for determining the absolute purity of a substance without the need for a specific reference standard of the same compound.

Materials and Equipment:

-

This compound sample

-

High-purity internal standard (e.g., maleic acid, dimethyl sulfone) with a known purity

-

Deuterated solvent (e.g., DMSO-d₆)

-

High-resolution NMR spectrometer

-

Analytical balance

Procedure:

-

Accurately weigh a specific amount of the this compound sample and the internal standard into an NMR tube.

-

Add a precise volume of the deuterated solvent to dissolve the sample and internal standard completely.

-

Acquire a ¹H NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).

-

Integrate a well-resolved signal from the this compound and a signal from the internal standard.

-

Calculate the purity of the this compound using the following formula:

Purity (%) = (I_sample / N_sample) * (N_IS / I_IS) * (MW_sample / m_sample) * (m_IS / MW_IS) * P_IS

Where:

-

I = Integral value

-

N = Number of protons for the integrated signal

-

MW = Molecular weight

-

m = mass

-

P = Purity of the internal standard

-

sample = this compound

-

IS = internal standard

-

Note: Careful selection of the internal standard and the integrated signals is crucial for accurate results.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the application of this compound.

Caption: Workflow for the use of this compound as a linker in bioconjugation.

References

Theoretical Conformational Analysis of Pentaethylene Glycol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the theoretical studies on the conformation of pentaethylene glycol (PEG5). It is designed to be a comprehensive resource for researchers, scientists, and professionals in drug development who utilize polyethylene glycol and its oligomers in their work. Understanding the conformational landscape of PEG5 is crucial for predicting its physicochemical properties, its interactions with other molecules, and its performance in various applications, from drug delivery to surface modification.

This compound (HO[CH₂CH₂O]₅H), a short-chain polymer of ethylene oxide, exhibits significant flexibility, adopting a multitude of conformations in different environments. The overall shape of the molecule is determined by the rotational states around the various C-C and C-O bonds within its backbone. Theoretical and computational methods, particularly molecular dynamics (MD) simulations and quantum mechanics (QM) calculations, have proven to be invaluable tools for elucidating the conformational preferences and dynamic behavior of this versatile molecule.

Fundamental Conformational Preferences

The conformation of the repeating ethylene glycol unit is primarily dictated by the dihedral angles along the O-C-C-O and C-O-C-C linkages. Ab initio studies on ethylene glycol, the fundamental building block of PEG, have established that the gauche conformation around the O-C-C-O dihedral is energetically more favorable than the trans conformation in the gas phase, largely due to the stabilizing effect of intramolecular hydrogen bonding.[1] However, in the liquid state and in aqueous solutions, intermolecular interactions with neighboring molecules and solvent can alter this preference, leading to a significant population of both gauche and trans conformers.[2][3] For the C-O-C-C dihedrals, the trans conformation is generally favored.

Quantitative Conformational and Structural Data

Molecular dynamics simulations provide a powerful means to statistically sample the conformational space of this compound and to calculate key structural and dynamic properties. The choice of force field is critical for the accuracy of these simulations. Recent studies have systematically evaluated various force fields for their ability to reproduce experimental properties of PEG oligomers.

Dihedral Angle Distributions

The distribution of dihedral angles is a fundamental descriptor of the conformational ensemble. While specific high-resolution data for all dihedrals of this compound is not extensively published in a single source, studies on closely related oligomers like tetraethylene glycol provide valuable insights. For the central O-C-C-O dihedral in liquid ethylene glycol, ab initio molecular dynamics simulations have shown a distribution with a majority of the population in the gauche state (approximately 40-90°) and a smaller but significant population in the trans state (approximately 150-180°).[2] The terminal HO-C-C-O dihedrals exhibit a broader distribution of angles.[2]

Table 1: Representative Dihedral Angle Preferences for the O-C-C-O Linkage in Ethylene Glycol Oligomers in the Liquid Phase

| Dihedral Angle | Conformation | Approximate Population (%) | Source |

| O-C-C-O | gauche (±60°) | ~78% | |

| O-C-C-O | trans (180°) | ~22% |

Note: Data is based on studies of ethylene glycol and is expected to be broadly representative of the individual ethylene glycol units within this compound.

Molecular Dimensions: End-to-End Distance and Radius of Gyration

The overall size and shape of the this compound molecule can be characterized by its end-to-end distance (the distance between the two terminal oxygen atoms) and its radius of gyration. These parameters are crucial for understanding its hydrodynamic properties and its ability to function as, for example, a linker in bioconjugates.

Table 2: Calculated Structural Properties of this compound and Related Oligomers from Molecular Dynamics Simulations at 328 K

| Oligomer | Force Field | Average End-to-End Distance (nm) | Average Radius of Gyration (nm) | Source |

| Tetraethylene Glycol (n=4) | Modified OPLS | ~0.9 - 1.0 | ~0.3 - 0.4 | |

| This compound (n=5) | Modified OPLS | ~1.1 - 1.2 | ~0.4 - 0.5 | |

| Hexaethylene Glycol (n=6) | GAFF | Not explicitly stated | 0.53 |

Note: The values for this compound with the modified OPLS force field are interpolated from the trends presented in the source for a series of oligomers.

Thermophysical Properties

The conformational ensemble of this compound directly influences its macroscopic thermophysical properties. Molecular dynamics simulations can predict these properties, and their agreement with experimental data serves as a key validation of the chosen force field.

Table 3: Comparison of Simulated and Experimental Thermophysical Properties of this compound at 328 K

| Property | Force Field | Simulated Value | Experimental Value | Source |

| Density (g/cm³) | GAFF | 1.07 | 1.08 | |

| Self-Diffusion Coefficient (10⁻⁹ m²/s) | GAFF | 0.11 | 0.10 | |

| Viscosity (mPa·s) | GAFF | 4.1 | 3.8 |

Theoretical Methodologies and Protocols

The following sections detail the typical computational protocols used in the theoretical study of this compound conformation.

Molecular Dynamics (MD) Simulations

MD simulations are the workhorse for studying the conformational dynamics of flexible molecules like this compound.

Protocol for a Typical MD Simulation of this compound:

-

System Setup:

-

A simulation box is created, typically cubic.

-

A specific number of this compound molecules (e.g., up to 1000) are randomly inserted into the box. For simulations in solution, solvent molecules (e.g., water) are added.

-

The initial density of the system is set to be lower than the expected equilibrium density.

-

-

Force Field Selection:

-

An appropriate force field is chosen to describe the inter- and intramolecular interactions. Commonly used force fields for PEG oligomers include:

-

GAFF (General AMBER Force Field): Known to provide good agreement with experimental thermophysical properties.

-

OPLS (Optimized Potentials for Liquid Simulations): Widely used, though some studies suggest it can overestimate viscosity for longer PEG oligomers. Modifications to the dihedral potentials may be necessary for improved accuracy.

-

-

Atomic charges are typically assigned using models such as 1.14*CM1A-LBCC.

-

-

Energy Minimization:

-

The initial system is subjected to energy minimization to remove any unfavorable contacts or geometries introduced during the setup. This is often done using a steepest descent or conjugate gradient algorithm.

-

-

Equilibration:

-

The system is gradually heated to the desired simulation temperature (e.g., 328 K) under the NVT (constant number of particles, volume, and temperature) ensemble.

-

This is followed by a period of equilibration under the NPT (constant number of particles, pressure, and temperature) ensemble to allow the system to reach the correct density.

-

-

Production Run:

-

Once equilibrated, a long simulation (the production run) is performed under the NPT ensemble, during which the trajectory data (atomic positions, velocities, and energies over time) is saved for analysis.

-

-

Analysis:

-

The saved trajectory is analyzed to calculate various properties, including:

-

Structural Properties: Radial distribution functions, end-to-end distance, radius of gyration.

-

Conformational Properties: Dihedral angle distributions.

-

Dynamic Properties: Self-diffusion coefficients.

-

Thermophysical Properties: Density, viscosity.

-

-

Software packages like GROMACS and LAMMPS are commonly used for both the simulation and the analysis.

-

Quantum Mechanics (QM) Calculations

QM calculations, particularly Density Functional Theory (DFT), are employed to study the intrinsic conformational energies of this compound and to validate force field parameters.

Protocol for a Typical QM Conformational Analysis:

-

Conformer Generation:

-

A set of initial guess geometries for different conformers of this compound is generated by systematically rotating the dihedral angles.

-

-

Geometry Optimization:

-

The geometry of each conformer is optimized to find the nearest local minimum on the potential energy surface. This is typically performed using a DFT method (e.g., B3LYP) with a suitable basis set (e.g., 6-311++G**).

-

-

Energy Calculation:

-

The relative electronic energies of the optimized conformers are calculated to determine their relative stabilities.

-

-

Frequency Analysis:

-

A frequency calculation is performed on each optimized geometry to confirm that it is a true minimum (i.e., has no imaginary frequencies) and to obtain thermodynamic properties like zero-point vibrational energy and thermal corrections to the enthalpy and Gibbs free energy.

-

Visualizations of Theoretical Workflows

The following diagrams illustrate the logical flow of the theoretical methods described above.

Caption: Workflow of a typical molecular dynamics simulation study of this compound conformation.

Caption: Hierarchy and relationship of theoretical methods for studying this compound conformation.

References

Methodological & Application